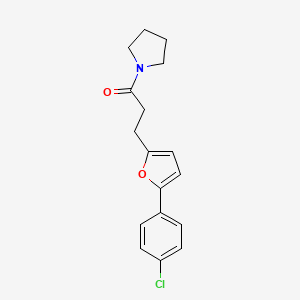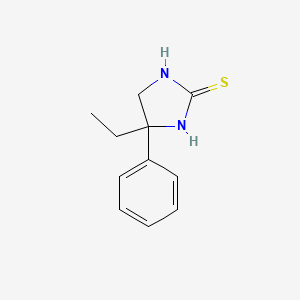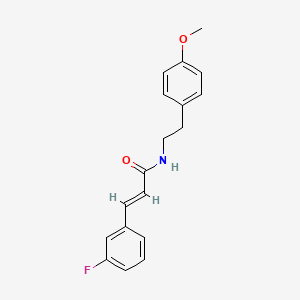![molecular formula C13H15F3N2 B11951571 2-Benzyl-1-(trifluoromethyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B11951571.png)
2-Benzyl-1-(trifluoromethyl)-2,6-diazaspiro[3.3]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-1-(trifluoromethyl)-2,6-diazaspiro[3.3]heptane is a spirocyclic compound characterized by a unique structural motif that includes a spiro[3.3]heptane core. This compound is of significant interest in organic chemistry due to its potential applications in medicinal chemistry and materials science. The presence of both benzyl and trifluoromethyl groups imparts unique chemical properties, making it a valuable target for synthetic chemists.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1-(trifluoromethyl)-2,6-diazaspiro[3.3]heptane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spiro[3.3]heptane core can be synthesized through a [2+2] cycloaddition reaction between an endocyclic alkene and an isocyanate.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the spirocyclic intermediate.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent, such as trifluoromethyl iodide, under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzyl-1-(trifluoromethyl)-2,6-diazaspiro[3.3]heptane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Benzyl halides, trifluoromethylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols .
Wissenschaftliche Forschungsanwendungen
2-Benzyl-1-(trifluoromethyl)-2,6-diazaspiro[3.3]heptane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Benzyl-1-(trifluoromethyl)-2,6-diazaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Azaspiro[3.3]heptane: A bioisostere of piperidine, used in medicinal chemistry.
Spiro[3.3]heptane: Mimics phenyl rings in drugs, used as a bioisostere.
Thietanes: Four-membered thiaheterocycles with applications in pharmaceuticals and organic synthesis.
Uniqueness
2-Benzyl-1-(trifluoromethyl)-2,6-diazaspiro[3.3]heptane is unique due to the presence of both benzyl and trifluoromethyl groups, which impart distinct chemical properties and enhance its potential for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C13H15F3N2 |
|---|---|
Molekulargewicht |
256.27 g/mol |
IUPAC-Name |
2-benzyl-3-(trifluoromethyl)-2,6-diazaspiro[3.3]heptane |
InChI |
InChI=1S/C13H15F3N2/c14-13(15,16)11-12(7-17-8-12)9-18(11)6-10-4-2-1-3-5-10/h1-5,11,17H,6-9H2 |
InChI-Schlüssel |
AOEGRRBQCAPXKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CN1)CN(C2C(F)(F)F)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[(Chloromethyl)sulfonyl]methyl}-3-(trifluoromethyl)benzene](/img/structure/B11951492.png)
![2,5-dichloro-N-[(Z)-(4-chlorophenyl)methylidene]aniline](/img/structure/B11951493.png)









![9,10-Anthracenedione, 6,7-dichloro-1,4-bis[(4-methylphenyl)amino]-](/img/structure/B11951556.png)


